1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid

PROTAC linker design Lipophilic ligand efficiency Sulfone-piperidine SAR

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid (C₁₆H₂₀FNO₆S, MW ~373.4 g/mol) is a synthetic aryl sulfone–piperidine hybrid featuring a 3‑fluoro‑4‑methoxyphenyl sulfone head, a propanoyl linker, and a free piperidine‑4‑carboxylic acid terminus. Its modular architecture – combining a fluorinated sulfone pharmacophore, a flexible three‑carbon spacer, and a carboxylate‑terminated piperidine – distinguishes it from simpler N‑arylsulfonylpiperidine‑4‑carboxylic acids and positions it as a versatile intermediate for PROTAC linker conjugation , fragment‑based screening, and sulfone‑directed medicinal chemistry programs.

Molecular Formula C16H20FNO6S
Molecular Weight 373.4 g/mol
Cat. No. B10992762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid
Molecular FormulaC16H20FNO6S
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)N2CCC(CC2)C(=O)O)F
InChIInChI=1S/C16H20FNO6S/c1-24-14-3-2-12(10-13(14)17)25(22,23)9-6-15(19)18-7-4-11(5-8-18)16(20)21/h2-3,10-11H,4-9H2,1H3,(H,20,21)
InChIKeyHLYWYKNPMGNGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid: Procurement-Grade Structural Baseline for Sulfonyl-Piperidine Research


1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid (C₁₆H₂₀FNO₆S, MW ~373.4 g/mol) is a synthetic aryl sulfone–piperidine hybrid featuring a 3‑fluoro‑4‑methoxyphenyl sulfone head, a propanoyl linker, and a free piperidine‑4‑carboxylic acid terminus . Its modular architecture – combining a fluorinated sulfone pharmacophore, a flexible three‑carbon spacer, and a carboxylate‑terminated piperidine – distinguishes it from simpler N‑arylsulfonylpiperidine‑4‑carboxylic acids and positions it as a versatile intermediate for PROTAC linker conjugation , fragment‑based screening, and sulfone‑directed medicinal chemistry programs.

1
PROTAC linker-conjugation studies requiring a modular sulfone-piperidine scaffold with a free carboxylic acid handle.
Selection context: One-step amide coupling ready
2
Fragment-based screening campaigns targeting the 3-fluoro-4-methoxyphenyl sulfone pharmacophore privilege space.
Selection context: Counterscreen panel integration recommended
3
Sulfone-directed medicinal chemistry programs optimizing linker-length SAR for antiparasitic or antibacterial leads.
Selection context: Intermediate geometry between inactive monomer and active spiro-constrained series

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid: Why In‑Class Substitution Cannot Be Assumed for Sulfonyl-Piperidine Analogs


Within the sulfonyl‑piperidine‑4‑carboxylic acid family, minor structural variations produce substantial shifts in target engagement and physicochemical properties [1]. The 3‑fluoro‑4‑methoxyphenyl sulfone is a privileged chemotype found in TAAR1 agonists (e.g., RO5166017, hTAAR1 Ki = 31 nM) , HDAC6 substrates, and dopamine D4 receptor antagonists ; however, activity is exquisitely sensitive to linker length, sulfone substitution pattern, and the piperidine C‑4 moiety. Removing the propanoyl spacer or substituting the 3‑fluoro‑4‑methoxy pattern with a 4‑fluoro analog can completely abolish target affinity [2]. The free carboxylic acid on the piperidine ring further restricts substitution: ester prodrugs or amide‑capped analogs exhibit dramatically different solubility, cellular permeability, and metabolic stability . Consequently, this compound cannot be interchanged with close analogs (e.g., ethyl ester derivatives, des‑fluoro variants, or directly N‑sulfonylated congeners) without rigorous side‑by‑side validation.

Linker
Direct N-sulfonyl analogs may lose target engagement
Removing the propanoyl spacer shifts from 5-bond to 2-bond reach. Class-level evidence indicates this geometry change can abolish affinity in sulfone-piperidine series.
Ester
Ethyl ester prodrugs are not direct synthetic substitutes
The ethyl ester analog requires hydrolysis before conjugation, adding a deprotection step. Solubility, permeability, and metabolic stability may also shift significantly.
Ring
4-fluoro or des-fluoro variants alter pharmacophore recognition
The 3-fluoro-4-methoxyphenyl substitution pattern is a privileged chemotype. 4-fluoro analogs or other regioisomers may display completely different target engagement profiles.

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid: Quantitative Differentiation Evidence Versus Closest Comparators


Evidence Item 1: Computed Lipophilicity (CLogP) and Linker Length Comparison – 1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid vs 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

The target compound incorporates a propanoyl linker between the sulfone and piperidine ring, increasing both molecular size and calculated lipophilicity relative to the directly N‑sulfonylated analog. Using ChemDraw/ChemAxon CLogP prediction, the target compound (1-{3-[(3-fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid) has a CLogP of approximately 1.92, compared to ~1.47 for the shorter comparator 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid . This ΔCLogP of +0.45 units reflects the additional two‑methylene spacer, which modulates both passive membrane permeability and the geometric reach required for bivalent target engagement in PROTAC design [1].

CLogP & Linker Length
Supporting evidence
ΔCLogP ≈ +0.45 vs. direct N-sulfonyl analog (1.92 vs. 1.47)
Reported computational partition coefficient difference supports linker-length-dependent permeability screening context.
Experimental logD₇.₄ not publicly reported; predicted ~3-fold permeability differential at screening concentrations.
PROTAC linker design Lipophilic ligand efficiency Sulfone-piperidine SAR

Evidence Item 2: Carboxylic Acid vs Ethyl Ester – Functional Group Impact on Aqueous Solubility

The target compound bears a free C‑4 carboxylic acid (pKₐ ~4.3 predicted), whereas the commercially prevalent analog ethyl 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate (MW 345.4 g/mol) is the corresponding ethyl ester . At pH 7.4, the acid is predominantly ionized (carboxylate form), conferring substantially higher aqueous solubility and enabling direct amide conjugation without a deprotection step. The ethyl ester, by contrast, is neutral and requires ester hydrolysis prior to bioconjugation, adding a synthetic step and potential for epimerization or degradation . Vendors report that the ethyl ester is typically supplied at 95% purity , whereas the free acid form is preferred for one‑step amide coupling in PROTAC and biotin‑linker synthesis .

Acid vs. Ester
Supporting evidence
Free carboxylic acid enables direct one-step amide coupling; ester analog requires prior hydrolysis
Synthetic workflow context: eliminates ≥1 reaction-and-purification cycle for PROTAC and biotin-linker synthesis.
Ionization state at pH 7.4 favors carboxylate form; standard EDC/NHS or HATU protocols applicable.
Aqueous solubility Carboxylic acid vs ester Bioconjugation-ready

Evidence Item 3: Sulfone Linker Architecture – Propanoyl Spacer vs Direct N‑Sulfonylation

In the tetraoxane antimalarial series reported by Tiwari et al. (2026), the fluoro‑methoxy‑phenyl sulfonyl‑piperidine scaffold displayed antiplasmodial IC₅₀ values of 4.1–16.2 μM against the chloroquine‑resistant P. falciparum FcB1 strain, with compound 5j achieving Pf FcB1 IC₅₀ = 5.5 μM [1]. However, activity was highly dependent on the spiro‑tetraoxane substitution at the piperidine C‑4 position; the simple N‑sulfonylpiperidine without the propanoyl spacer (comparator) was not reported as active, and SAR analysis indicated that the sulfone‑piperidine‑spiro geometry determines target engagement [1]. The target compound, with its propanoyl‑extended linker, provides an intermediate geometry between the directly N‑sulfonylated series (inactive as simple monomers) and the spiro‑constrained tetraoxanes (active but structurally complex), offering a tunable linker length for fragment‑based optimization [2].

Linker Geometry SAR
Class-level inference
Propanoyl spacer bridges gap between inactive N-sulfonyl monomer and active spiro-tetraoxane 5j (Pf FcB1 IC₅₀ = 5.5 μM)
Class-level intermediate scaffold for mapping geometric requirements in sulfone-based antiplasmodial SAR.
Target compound lacks direct Pf IC₅₀ data; activity inferred from Tiwari et al. (2026) tetraoxane series.
Linker geometry Sulfone SAR Target engagement distance

Evidence Item 4: Fluoro‑Methoxy Phenyl Sulfone Pharmacophore – Class‑Wide Biochemical Promiscuity and Selectivity Risk

The 3‑fluoro‑4‑methoxyphenyl sulfone moiety is a recognized pharmacophore that engages multiple unrelated enzyme families. In the BRENDA enzyme ligand database, N2-[(3-fluoro-4-methoxyphenyl)sulfonyl]-N-hydroxyglycinamide (bearing the same sulfone head group) exhibits an IC₅₀ of 6.19 nM against meprin α (enzyme class 3.4.24.63), indicating potent zinc‑metalloprotease inhibition [1]. Separately, compounds containing the identical 3‑fluoro‑4‑methoxyphenyl sulfone motif demonstrate HIV‑1 protease inhibition with Ki values as low as 0.070 nM (FRET assay) [2], and dopamine D3 receptor binding with high affinity . This broad target engagement profile across metalloproteases, aspartyl proteases, and GPCRs means that the 3‑fluoro‑4‑methoxyphenyl sulfone cannot be considered a silent bystander group; any compound incorporating it, including the target compound, carries intrinsic polypharmacology risk that must be accounted for in target‑based screening campaigns [3].

Pharmacophore Promiscuity
Class-level inference
3-fluoro-4-methoxyphenyl sulfone hits meprin α (IC₅₀ 6.19 nM), HIV-1 protease (Ki 0.070 nM), and dopamine D3 receptor
Reported polypharmacology risk context: requires counterscreen panels to deconvolute target-specific engagement.
Target compound selectivity profile unknown; promiscuity inferred from identical sulfone head group across three enzyme families.
3-fluoro-4-methoxyphenyl sulfone Enzyme inhibition Pharmacophore promiscuity

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid: High-Value Application Scenarios for Procurement Decision-Making


Scenario 1: PROTAC Linker‑Ligand Synthesis Using the Free Carboxylic Acid as a Direct Conjugation Handle

The C‑4 piperidine carboxylic acid enables direct one‑step amide coupling to amine‑terminated E3 ligase ligands (e.g., cereblon, VHL) or to PEG‑based linkers. Unlike the ethyl ester analog, which requires saponification before use, this compound enters HATU‑ or EDC‑mediated coupling directly, reducing synthesis time and minimizing product loss from additional workup steps [1]. The predicted CLogP of ~1.92 and the 5‑bond propanoyl spacer provide an intermediate lipophilicity and linker reach suitable for the systematic exploration of ternary complex geometry in PROTAC SAR studies [2]. Procurement recommendation: purchase as the free acid (≥95% purity) for PROTAC library construction; request HPLC and LCMS certificates to confirm absence of ester contamination.

Scenario 2: Fragment‑Based Screening with Built‑In Pharmacophore Counterscreen Panel

Given that the 3‑fluoro‑4‑methoxyphenyl sulfone pharmacophore demonstrates nanomolar promiscuity across meprin α (IC₅₀ = 6.19 nM) [1], HIV‑1 protease (Ki = 0.070 nM) [2], and dopamine D3 receptor , this compound is ideally suited as a polypharmacology probe in fragment‑based drug discovery. Rather than screening against a single target, procurement teams should deploy this compound across a panel of metalloprotease, aspartyl protease, and GPCR assays to empirically map the selectivity fingerprint of the 3‑fluoro‑4‑methoxyphenyl sulfone chemotype. The resulting selectivity profile serves as a baseline for any medicinal chemistry program that incorporates this privileged scaffold, enabling the design of selectivity‑enhancing modifications at the piperidine C‑4 and linker positions [3].

Scenario 3: Sulfone‑Piperidine Linker‑Length SAR for Antiparasitic Lead Optimization

In the context of the tetraoxane antimalarial scaffold reported by Tiwari et al. (2026), the fluoro‑methoxy‑phenyl sulfonyl‑piperidine series displayed Pf FcB1 IC₅₀ values of 4.1–16.2 μM, with compound 5j achieving IC₅₀ = 5.5 μM [1]. The target compound, with its propanoyl linker, represents a synthetically accessible intermediate between the inactive simple N‑sulfonylpiperidine monomer and the active but structurally elaborate spiro‑tetraoxanes. Researchers optimizing linker‑length SAR for sulfone‑based antiparasitics should procure this compound alongside the corresponding N‑sulfonyl (2‑bond) and butanoyl (6‑bond) analogs to systematically map the geometric requirements for antiplasmodial target engagement. Pair with M. tuberculosis H37Ra MIC₅₀ assays, as compound 5j demonstrated MIC₅₀ = 40 μM [1], indicating potential for dual‑pathogen profiling.

Scenario 4: Computational Docking and MedChem Campaigns Targeting the Sulfone Pharmacophore Privilege Space

The compound's three modular domains – fluoro‑methoxy‑phenyl sulfone (recognition element), propanoyl linker (geometric spacer), and piperidine‑4‑carboxylic acid (conjugation handle) – make it an ideal template for computational library enumeration and docking studies. Given the documented activity of this sulfone group against zinc‑metalloproteases (meprin α, IC₅₀ = 6.19 nM) [1] and aspartyl proteases (HIV‑1, Ki = 0.070 nM) [2], virtual screening campaigns focused on protease targets should use this compound as the core scaffold for R‑group enumeration at the piperidine nitrogen and C‑4 carboxylate positions. The free acid also enables rapid experimental validation of docking hits via direct amide coupling to amine‑containing fragments, closing the design‑synthesis‑testing loop without protective‑group chemistry .

Application
Selection Property
Validation Focus
PROTAC linker-ligand synthesis
Free C-4 carboxylic acid for direct amide conjugation
Confirm absence of ester contamination via HPLC/LCMS; verify coupling efficiency with amine-terminated E3 ligase ligands
Fragment-based polypharmacology probe
3-fluoro-4-methoxyphenyl sulfone pharmacophore promiscuity
Empirically map selectivity fingerprint across metalloprotease, aspartyl protease, and GPCR assay panels
Antiparasitic linker-length SAR
Propanoyl spacer as tunable 5-bond linker geometry
Systematic comparison with N-sulfonyl (2-bond) and butanoyl (6-bond) analogs; Pf FcB1 and M. tuberculosis H37Ra MIC₅₀ profiling
Computational docking and MedChem enumeration
Modular three-domain architecture for R-group enumeration
Virtual screening against zinc-metalloprotease and aspartyl protease targets; experimental validation via direct amide coupling
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